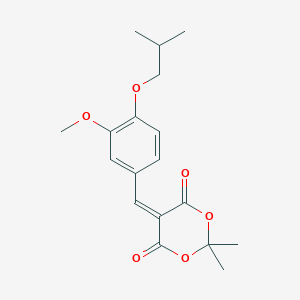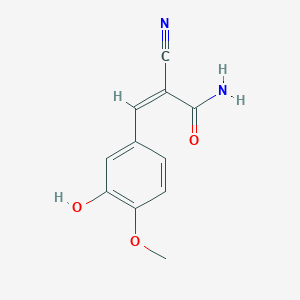
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve the growth performance and feed utilization of livestock and poultry. In aquaculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been used as a feed additive to enhance the growth and immunity of fish and shrimp. In medicine, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been investigated for its anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea acts as a methionine precursor, which can enhance the synthesis of S-adenosylmethionine (SAMe) in the body. SAMe is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis. N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea may also affect the expression of genes involved in growth and immunity.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In livestock and poultry, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can improve the growth performance and feed utilization by increasing the protein synthesis and reducing the protein breakdown. In fish and shrimp, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can enhance the growth and immunity by stimulating the expression of genes involved in growth and immunity. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anticancer and anti-inflammatory properties in vitro and in vivo.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to animals. It has a low toxicity and does not have any known side effects. However, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments. It is relatively expensive compared to other feed additives. The optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation may vary depending on the animal species, age, and health status.
将来の方向性
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. First, the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea needs to be further elucidated. Second, the optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation need to be determined for different animal species and production stages. Third, the effects of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea on the gut microbiota and the immune system need to be investigated. Fourth, the potential applications of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea in other fields, such as biotechnology and environmental science, need to be explored. Finally, the safety and environmental impact of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea need to be evaluated.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzylisothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. The yield of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-15(10-13(12)2)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDJIXFNYMWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)



![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)
![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

